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Compound of Interest

Compound Name:
2,3-Dihydro-1,4-benzodioxin-6-

ylmethanol

Cat. No.: B1305846 Get Quote

An In-Depth Technical Guide to 2,3-Dihydro-1,4-
benzodioxin-6-ylmethanol
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and analytical data for 2,3-dihydro-1,4-benzodioxin-6-ylmethanol, a key intermediate in the

development of novel therapeutics.

Chemical Structure and IUPAC Name
2,3-Dihydro-1,4-benzodioxin-6-ylmethanol, also known as (2,3-dihydrobenzo[b][1][2]dioxin-

6-yl)methanol, is a heterocyclic compound featuring a benzene ring fused to a 1,4-dioxane ring,

with a hydroxymethyl substituent at the 6-position.[3]

IUPAC Name: (2,3-Dihydro-1,4-benzodioxin-6-yl)methanol[3]

The chemical structure is as follows:

Physicochemical and Computed Properties
A summary of the key physicochemical and computed properties of 2,3-Dihydro-1,4-
benzodioxin-6-ylmethanol is presented in the table below. This data is crucial for
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understanding its behavior in various experimental and biological systems.

Property Value Source

Molecular Formula C₉H₁₀O₃ --INVALID-LINK--[2]

Molecular Weight 166.17 g/mol
--INVALID-LINK--[2], --

INVALID-LINK--[3]

CAS Number 39270-39-8 --INVALID-LINK--[2]

Appearance Liquid --INVALID-LINK--

Purity ≥98% --INVALID-LINK--[2]

Topological Polar Surface Area

(TPSA)
38.69 Å² --INVALID-LINK--[2]

LogP 0.9501 --INVALID-LINK--[2]

Hydrogen Bond Donors 1 --INVALID-LINK--[2]

Hydrogen Bond Acceptors 3 --INVALID-LINK--[2]

Rotatable Bonds 1 --INVALID-LINK--[2]

Synthesis and Experimental Protocols
The 2,3-dihydro-1,4-benzodioxin moiety is a common scaffold in medicinal chemistry, and

various synthetic routes to its derivatives have been explored.[1][4] While a specific, detailed

protocol for the direct synthesis of 2,3-dihydro-1,4-benzodioxin-6-ylmethanol is not readily

available in the reviewed literature, a general and plausible synthetic approach can be inferred

from the synthesis of analogous compounds. A common strategy involves the Williamson ether

synthesis, starting from a substituted catechol.

A potential synthetic pathway for 2,3-dihydro-1,4-benzodioxin-6-ylmethanol could start from

3,4-dihydroxybenzaldehyde. The aldehyde would first be protected, followed by cyclization with

a two-carbon electrophile like 1,2-dibromoethane or 1,2-dichloroethane under basic conditions

to form the dihydrodioxin ring. Subsequent deprotection and reduction of the aldehyde group

would yield the target alcohol.
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An alternative approach involves the reduction of the commercially available 2,3-dihydro-1,4-

benzodioxine-6-carboxylic acid.

Below is a generalized experimental protocol for the synthesis of a 2,3-dihydro-1,4-benzodioxin

derivative, which can be adapted for the synthesis of the target molecule.

General Procedure for the Synthesis of 2,3-Dihydro-1,4-benzodioxin Derivatives:

Reaction Setup: A solution of the substituted catechol (1 equivalent) in a suitable polar

aprotic solvent (e.g., DMF, DMSO) is prepared in a round-bottom flask equipped with a

magnetic stirrer and a reflux condenser.

Base Addition: A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (2-3

equivalents), is added to the solution to deprotonate the hydroxyl groups of the catechol.

Cyclization: 1,2-Dibromoethane or a similar dielectrophile (1-1.2 equivalents) is added to the

reaction mixture.

Heating: The reaction mixture is heated to an elevated temperature (typically 80-120 °C) and

stirred for several hours until the reaction is complete, as monitored by thin-layer

chromatography (TLC).

Work-up: After cooling to room temperature, the reaction mixture is quenched with water and

extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layers

are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated

under reduced pressure.

Purification: The crude product is purified by column chromatography on silica gel using an

appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired

2,3-dihydro-1,4-benzodioxin derivative.

Spectroscopic Data
While specific spectroscopic data for 2,3-dihydro-1,4-benzodioxin-6-ylmethanol is not

extensively published, data for closely related derivatives can provide expected spectral

features. For instance, the synthesis and characterization of (E)-1-(2,3-dihydrobenzo[b][1]
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[2]dioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one has been reported, providing insights into the

NMR and IR characteristics of the 2,3-dihydro-1,4-benzodioxin core.[5]

Expected Spectroscopic Features:

¹H NMR: The spectrum would be expected to show signals for the aromatic protons on the

benzene ring, a singlet for the methylene protons of the hydroxymethyl group, and a

characteristic multiplet for the ethylene glycol bridge protons of the dioxane ring.

¹³C NMR: The spectrum would display signals for the aromatic carbons, the carbon of the

hydroxymethyl group, and the carbons of the ethylene glycol bridge.

FTIR: The infrared spectrum would be expected to show a broad absorption band in the

region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, as well as C-O

stretching bands for the ether linkages and aromatic C-H stretching bands.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to

the molecular weight of the compound (166.17 g/mol ).

Applications in Drug Development
The 2,3-dihydro-1,4-benzodioxin scaffold is a privileged structure in medicinal chemistry, found

in a variety of biologically active compounds.[1] Derivatives of this core structure have shown a

wide range of pharmacological activities, including anti-inflammatory and anticancer properties.

[6] For example, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid has demonstrated anti-

inflammatory potency comparable to ibuprofen.[6] Furthermore, derivatives of 2,3-

dihydrobenzo[b][1][2]dioxine-5-carboxamide have been identified as inhibitors of poly(ADP-

ribose)polymerase 1 (PARP1), a target in cancer therapy.[4]

2,3-Dihydro-1,4-benzodioxin-6-ylmethanol serves as a crucial building block for the

synthesis of more complex molecules with potential therapeutic applications. Its functional

handle, the primary alcohol, allows for a variety of chemical transformations to introduce

different pharmacophores and modulate the biological activity of the resulting compounds.

Experimental Workflow Diagram
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The following diagram illustrates a generalized workflow for the synthesis and characterization

of 2,3-dihydro-1,4-benzodioxin derivatives, including the target compound.

Start: Starting Materials
(e.g., Substituted Catechol, Dielectrophile)

Chemical Synthesis
(e.g., Williamson Ether Synthesis)

Reagents & Solvents

Reaction Work-up
(Quenching, Extraction, Drying)

Crude Product

Purification
(Column Chromatography)

Concentrated Crude

Structural Characterization
(NMR, IR, MS)

Purified Compound

Final Product:
2,3-Dihydro-1,4-benzodioxin-6-ylmethanol

Verified Structure
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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